

# Preclinical Research Applications of VBI-1901 in Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | PSB-1901  |           |
| Cat. No.:            | B15571407 | Get Quote |

Disclaimer: The query specified "**PSB-1901**," however, extensive research yielded no results for a compound with this name in the context of oncology. It is highly probable that this was a typographical error and the intended subject is VBI-1901, a cancer vaccine immunotherapeutic. This document will focus on the publicly available preclinical data for VBI-1901.

## Introduction

VBI-1901 is a novel cancer vaccine immunotherapeutic candidate developed using VBI Vaccines' enveloped virus-like particle (eVLP) technology.[1][2] It is designed to target two highly immunogenic cytomegalovirus (CMV) antigens, glycoprotein B (gB) and phosphoprotein 65 (pp65).[1][2][3] The rationale for this approach is based on the observation that CMV antigens are frequently expressed in several solid tumors, including over 90% of glioblastoma (GBM) tumors, but not in healthy surrounding brain tissue.[3][4] This tumor-specific expression makes CMV an attractive target for immunotherapy. VBI-1901 is being developed primarily for the treatment of recurrent GBM, an aggressive and common form of brain cancer with limited effective treatment options.[3]

## **Mechanism of Action**

VBI-1901 is designed to stimulate a targeted anti-tumor immune response by leveraging a patient's existing immunological memory to CMV. The vaccine is composed of eVLPs that co-express CMV gB and pp65 antigens. Upon administration, these eVLPs are intended to be taken up by antigen-presenting cells (APCs), such as dendritic cells (DCs). These APCs then process the gB and pp65 antigens and present them to T cells, leading to the activation and







expansion of CMV-specific CD4+ and CD8+ T cells. These activated T cells can then recognize and eliminate GBM tumor cells that express the CMV antigens. To enhance this immune response, VBI-1901 is often administered with an adjuvant, such as granulocyte-macrophage colony-stimulating factor (GM-CSF), which helps to recruit and activate APCs at the injection site.[5]

Below is a diagram illustrating the proposed mechanism of action:





Click to download full resolution via product page

Caption: Proposed mechanism of action of VBI-1901.



# **Preclinical Studies**

Publicly available information on the preclinical evaluation of VBI-1901 is primarily found in press releases and conference presentations, with detailed quantitative data from peer-reviewed publications being limited. The following summarizes the key findings from these sources.

#### In Vitro / Ex Vivo Studies

Preclinical investigations have utilized human peripheral blood mononuclear cells (PBMCs) from both healthy donors and GBM patients to assess the immunogenicity of VBI-1901.

| Assay Type      | Cell Source                                        | Key Findings                                                                                                     | Reference |
|-----------------|----------------------------------------------------|------------------------------------------------------------------------------------------------------------------|-----------|
| T-Cell Response | PBMCs from healthy<br>subjects and GBM<br>patients | Stimulation of strong CD4+ and CD8+ T- cell responses ex vivo, characterized by the secretion of IFN-y and CCL3. |           |

### In Vivo Studies

Animal models have been instrumental in demonstrating the in vivo activity and mechanism of action of VBI-1901.



| Animal Model              | Treatment Regimen | Key Findings                                                                                                                                                                                     | Reference |
|---------------------------|-------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Mouse                     | VBI-1901          | Induced desired anti-<br>tumor immunity, with<br>expansion of both<br>CD4+ and CD8+ T-<br>cell responses.                                                                                        |           |
| Rhesus Macaques<br>(CMV+) | VBI-1901 + GM-CSF | After two doses, boosting of CMV- specific T-cell responses was observed in all animals. The vaccine stimulated innate immunity, enhancing the restimulation of CMV-specific T-cell immunity.[5] | [5]       |

# **Experimental Protocols**

Detailed experimental protocols from the preclinical studies of VBI-1901 are not extensively published. However, based on the available information, a general workflow for the preclinical evaluation can be outlined.





Click to download full resolution via product page

Caption: Generalized preclinical experimental workflow for VBI-1901.

# **Signaling Pathways**

The therapeutic effect of VBI-1901 is mediated by the cellular arm of the adaptive immune system, specifically through the activation of T-cell signaling pathways. The interaction between







a T-cell receptor (TCR) on a CMV-specific T-cell and the peptide-MHC complex on an antigenpresenting cell or a tumor cell initiates a cascade of intracellular signaling events. This leads to T-cell activation, proliferation, and the execution of effector functions, such as the release of cytotoxic granules (e.g., perforin and granzymes) that induce apoptosis in the target tumor cell.





Click to download full resolution via product page

Caption: Simplified T-cell activation signaling pathway.



## **Summary and Future Directions**

The available preclinical data for VBI-1901, although not extensively detailed in peer-reviewed literature, suggests a promising mechanism of action for the treatment of CMV-positive tumors like glioblastoma. The in vitro and in vivo studies have demonstrated the vaccine's ability to elicit a robust CMV-specific T-cell response, which is the intended therapeutic mechanism. These preclinical findings have provided a strong rationale for the ongoing clinical trials in recurrent GBM patients. Future preclinical research could explore the synergistic effects of VBI-1901 with other immunotherapies, such as checkpoint inhibitors, or its application in other CMV-associated malignancies. The publication of more detailed quantitative data from the initial preclinical studies would be valuable for the scientific community.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. vbivaccines.com [vbivaccines.com]
- 2. VBI Vaccines Reports New Phase 2b Results for VBI-1901 in Recurrent Glioblastoma [synapse.patsnap.com]
- 3. bionews.com [bionews.com]
- 4. CTIM-29. TUMOR RESPONSES IN A RANDOMIZED PHASE IIB TRIAL OF A CMV VACCINE IMMUNOTHERAPEUTIC CANDIDATE (VBI-1901) IN RECURRENT GLIOBLASTOMAS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1stoncology.com [1stoncology.com]
- To cite this document: BenchChem. [Preclinical Research Applications of VBI-1901 in Oncology: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15571407#preclinical-research-applications-of-psb-1901-in-oncology]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com